molecular formula C12H10O2S B6371220 4-(2-Formylthiophen-4-yl)-2-methylphenol, 95% CAS No. 1261893-19-9

4-(2-Formylthiophen-4-yl)-2-methylphenol, 95%

Cat. No. B6371220
CAS RN: 1261893-19-9
M. Wt: 218.27 g/mol
InChI Key: XDXPGVHVRJEKDA-UHFFFAOYSA-N
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Description

4-(2-Formylthiophen-4-yl)-2-methylphenol, 95% (4-FMP-2-MP) is a synthetic compound derived from phenol and thiophene. It is a white, crystalline solid that is soluble in polar organic solvents and has a melting point of 121-123°C. 4-FMP-2-MP is a versatile compound with a wide range of applications in the fields of organic synthesis, biochemistry, and medicine.

Mechanism of Action

4-(2-Formylthiophen-4-yl)-2-methylphenol, 95% is a reactive compound that can undergo various chemical reactions. The most common reaction is the substitution reaction, in which a hydrogen atom is replaced by a functional group. This reaction occurs when the compound is treated with a base, such as sodium hydroxide or potassium hydroxide. The base reacts with the hydrogen atom to form a new functional group, such as an ester or amide.
Biochemical and Physiological Effects
4-(2-Formylthiophen-4-yl)-2-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, as well as modulate the activity of certain enzymes. In vivo studies have shown that it can modulate the activity of certain hormones and neurotransmitters, as well as modulate the activity of certain receptors.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Formylthiophen-4-yl)-2-methylphenol, 95% in laboratory experiments include its low cost, its availability in a variety of solvents, and its versatility in organic synthesis. The main limitation is its relatively low solubility in non-polar solvents, which can limit its use in certain experiments.

Future Directions

The potential future directions for the use of 4-(2-Formylthiophen-4-yl)-2-methylphenol, 95% include its use in the synthesis of new biologically active compounds, its use in the synthesis of new drugs and pharmaceuticals, its use in the development of new analytical methods, its use in the development of new catalysts, and its use as a starting material for the synthesis of new organic compounds. Additionally, further research is needed to better understand its biochemical and physiological effects and its potential therapeutic applications.

Synthesis Methods

4-(2-Formylthiophen-4-yl)-2-methylphenol, 95% is synthesized by the reaction of phenol with thiophene in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of 80-90°C. The reaction is complete when the product is formed and the reaction mixture is cooled to room temperature.

Scientific Research Applications

4-(2-Formylthiophen-4-yl)-2-methylphenol, 95% is used in a variety of scientific research applications. In biochemistry, it is used as a reagent in the synthesis of various biologically active compounds. In organic synthesis, it is used as a starting material for the synthesis of various organic compounds. In medicine, it is used in the synthesis of various pharmaceuticals and drugs.

properties

IUPAC Name

4-(4-hydroxy-3-methylphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-4-9(2-3-12(8)14)10-5-11(6-13)15-7-10/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXPGVHVRJEKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683766
Record name 4-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261893-19-9
Record name 4-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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